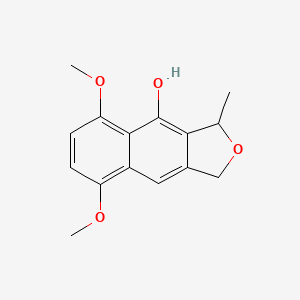
Agn-PC-0mtn3L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0mtn3L is a chemical compound with the molecular formula C15H16O4. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of Agn-PC-0mtn3L involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The exact synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Agn-PC-0mtn3L undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Agn-PC-0mtn3L has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIndustrially, it is used in the production of advanced materials and as a component in various chemical processes .
Mécanisme D'action
The mechanism of action of Agn-PC-0mtn3L involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Agn-PC-0mtn3L can be compared to other similar compounds, such as AGN-PC-0MXVWT and ADS103317. These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Propriétés
Numéro CAS |
189024-38-2 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
5,8-dimethoxy-3-methyl-1,3-dihydrobenzo[f][2]benzofuran-4-ol |
InChI |
InChI=1S/C15H16O4/c1-8-13-9(7-19-8)6-10-11(17-2)4-5-12(18-3)14(10)15(13)16/h4-6,8,16H,7H2,1-3H3 |
Clé InChI |
VUDLGISQTCSBDV-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C3=C(C=CC(=C3C=C2CO1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


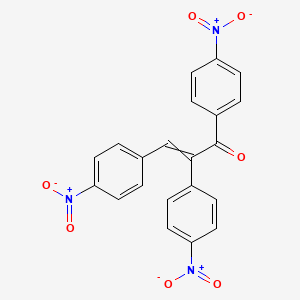
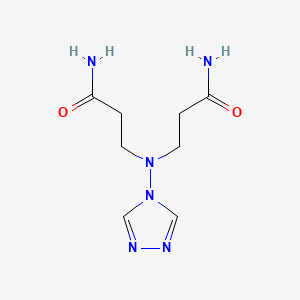
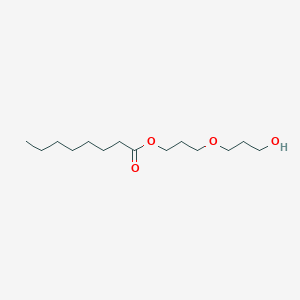
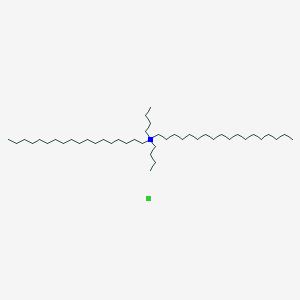
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
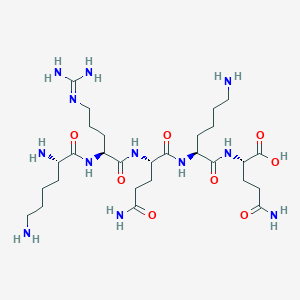
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
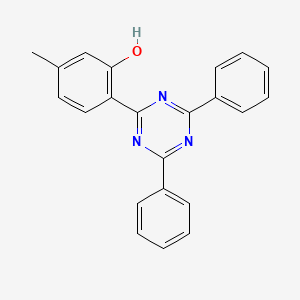

![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)

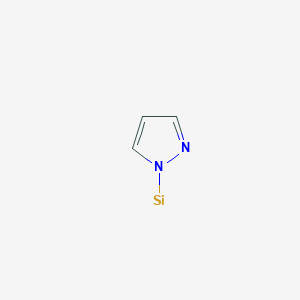
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)
